molecular formula C17H17N5O4S B11029968 N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11029968
M. Wt: 387.4 g/mol
InChI Key: UIVVDUZFDMKXRA-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfamoylbenzyl group and a triazolylphenoxyacetamide moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfamoylbenzyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form the sulfamoylbenzyl intermediate.

    Synthesis of the triazolylphenoxyacetamide intermediate: This involves the reaction of 3-(4H-1,2,4-triazol-4-yl)phenol with chloroacetic acid under acidic conditions to form the triazolylphenoxyacetamide intermediate.

    Coupling reaction: The final step involves coupling the sulfamoylbenzyl intermediate with the triazolylphenoxyacetamide intermediate under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling up the reaction conditions: Ensuring that the reactions are carried out in large-scale reactors with precise control over temperature, pressure, and pH.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide analogs: Compounds with similar structures but different substituents on the benzyl or triazolyl groups.

    Sulfamoylbenzyl derivatives: Compounds containing the sulfamoylbenzyl group but different functional groups attached to it.

    Triazolylphenoxyacetamide derivatives: Compounds containing the triazolylphenoxyacetamide moiety but different substituents on the triazole or phenoxy groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C17H17N5O4S/c18-27(24,25)16-6-4-13(5-7-16)9-19-17(23)10-26-15-3-1-2-14(8-15)22-11-20-21-12-22/h1-8,11-12H,9-10H2,(H,19,23)(H2,18,24,25)

InChI Key

UIVVDUZFDMKXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=C3

Origin of Product

United States

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